molecular formula C13H18O B8003114 trans-2-(2,3-Dimethylphenyl)cyclopentanol

trans-2-(2,3-Dimethylphenyl)cyclopentanol

Cat. No.: B8003114
M. Wt: 190.28 g/mol
InChI Key: OOGBVORVTHPSFW-OLZOCXBDSA-N
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Description

Trans-2-(2,3-Dimethylphenyl)cyclopentanol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Mechanistic Probes in Catalytic Reactions : A study explored the use of mechanistic probes, including trans-2-phenylmethylcyclopropane, in investigating radical intermediates in catalytic cycles of methane monooxygenase systems (Liu et al., 1993).

  • Ni-Catalyzed Reductive Cyclization : Another research focused on Ni-catalyzed reductive cyclization of 1,6-dienes, which efficiently synthesizes trans-3,4-dimethyl gababutin and other derivatives. This process is noted for its high trans diastereoselectivity (Kuang et al., 2017).

  • Furan Forming Reactions : The reactions of cis-2-alken-4-yn-1-ones, including the formation of trans- and cis-1,2 di(2-(5-phenylfuryl))ethene, were studied, demonstrating the reactivity of such compounds (Casey & Strotman, 2005).

  • Photolysis Studies : Research on the photolysis of trans-2,3-dimethylcyclopentanone provided insights into the formation of various decomposition products, including cis-2,3-dimethylcyclopentanone and others, suggesting the intermediacy of biradical intermediates (Frey & Lister, 1970).

  • Geometrical Configuration Studies : A study on the spatial configuration of dialkyl cyclopentanes and cyclohexanes, including trans-1,3-dimethylcyclohexane, provided valuable information on the configuration of these compounds (Birch & Oldham, 1947).

  • Electrocyclic Reactions : Investigation into electrocyclic reactions of certain compounds, such as trans,trans-2-bromo-1,5-diphenylpenta-1,4-dien-3-one, highlighted the formation of trans-3,4-diphenyl-cyclopentanone (Shoppee & Cooke, 1975).

  • Hydrogenation Studies : The study of the hydrogenation of certain compounds like 2-Cyclopentylidenecyclopentanol provided insights into the production of trans- and cis-2-cyclopentylcyclopentanol (Mitsui, Senda & Saito, 1966).

  • Pyrethroid Metabolite Monitoring : Research on the monitoring of pyrethroid metabolites in human urine using solid-phase extraction followed by gas chromatography-tandem mass spectrometry, including the determination of cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, provided valuable information for health and environmental monitoring (Arrebola et al., 1999).

  • Synthesis of Cyclopentane Derivatives : The synthesis of all-cis-1,3-diacylcyclopentane-1,2,3-triol-2-phosphate via acyl group migration in a cyclic diglyceride analog was explored, contributing to the development of new compounds (Hancock & Lister, 1979).

Properties

IUPAC Name

(1S,2R)-2-(2,3-dimethylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-5-3-6-11(10(9)2)12-7-4-8-13(12)14/h3,5-6,12-14H,4,7-8H2,1-2H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGBVORVTHPSFW-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCC2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H]2CCC[C@@H]2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-(2,3-Dimethylphenyl)cyclopentanol
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trans-2-(2,3-Dimethylphenyl)cyclopentanol
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trans-2-(2,3-Dimethylphenyl)cyclopentanol
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trans-2-(2,3-Dimethylphenyl)cyclopentanol
Reactant of Route 6
trans-2-(2,3-Dimethylphenyl)cyclopentanol

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